2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O2S2 and its molecular weight is 421.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide is a complex heterocyclic compound belonging to the thienopyrimidine class. Its unique structure, which includes a thieno ring fused with a pyrimidine and various functional groups, suggests significant potential for biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClN3O3S2 with a molecular weight of 438.0 g/mol. The structural features include:
- A thieno[3,2-d]pyrimidine core
- A butyl substituent
- An acetamide moiety linked to a 4-chlorobenzyl group
These components are critical for the compound's interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Butyl Group : Alkylation reactions using butyl halides in the presence of a base.
- Attachment of Acetamide Moiety : Reaction with 4-chlorobenzyl acetamide using coupling reagents like EDCI or DCC.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities:
Anticancer Activity
Research has shown that compounds related to thienopyrimidines can inhibit cancer cell proliferation. For instance, derivatives have been evaluated for their cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
Enzyme Inhibition
The compound has potential as an inhibitor of several enzymes:
- Cyclooxygenase (COX) : Inhibition of COX enzymes is crucial for anti-inflammatory effects. Studies have demonstrated moderate inhibition against COX-2.
- Cholinesterases : The compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment.
Molecular Docking Studies
In silico studies using molecular docking have provided insights into the binding interactions between the compound and its target proteins. These studies suggest that hydrogen bonding and hydrophobic interactions play a significant role in the binding affinity and specificity towards certain enzymes.
Case Studies and Research Findings
Several studies have explored the biological activity of thienopyrimidine derivatives:
-
Cytotoxicity Assays : A study evaluated the cytotoxic effects of various thienopyrimidine derivatives on MCF-7 cells, reporting IC50 values ranging from 10 to 30 µM depending on structural modifications.
Compound IC50 (µM) Target Cell Line Compound A 15.5 MCF-7 Compound B 22.0 Hek293 Compound C 10.0 MCF-7 -
Enzyme Inhibition Studies : Another research focused on enzyme inhibition where derivatives were tested against AChE and BChE.
Compound AChE IC50 (µM) BChE IC50 (µM) Compound D 12.0 9.5 Compound E 18.5 14.0 Compound F 15.0 11.5
Eigenschaften
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S2/c1-2-3-9-23-18(25)17-15(8-10-26-17)22-19(23)27-12-16(24)21-11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPRVNLZVAVTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.